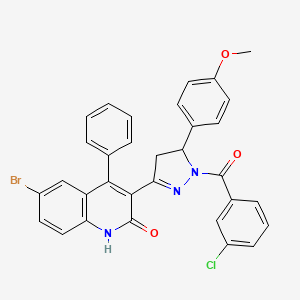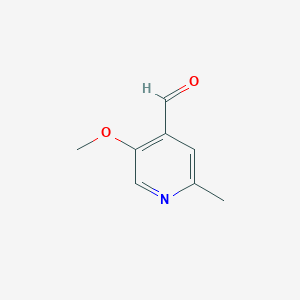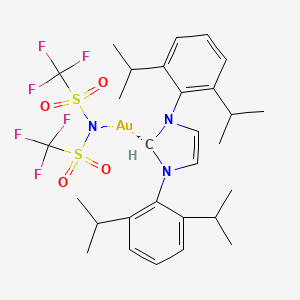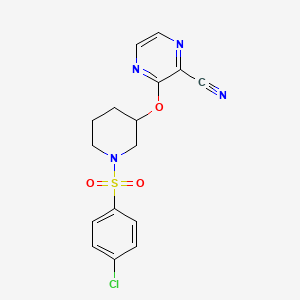
6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23BrClN3O3 and its molecular weight is 612.91. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound "6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" and its derivatives have demonstrated significant potential in antimicrobial applications. Research by Ansari and Khan (2017) synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives showing potent antimicrobial activity. Their findings suggest that structural modifications in these compounds can enhance their potency as antimicrobial agents, indicating a promising area for future study (Ansari & Khan, 2017).
Antioxidant Properties in Lubricating Grease
The derivatives of the quinoline-pyrazoline compound have also found applications in industrial chemistry, particularly as antioxidants in lubricating grease. A study by Hussein, Ismail, and El-Adly (2016) synthesized compounds related to the quinoline-pyrazoline class and evaluated their efficiency as antioxidants in lubricating greases. This research opens up possibilities for the use of these compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Antifungal Activity
The antifungal properties of compounds similar to "6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" have been observed. Research indicates that some derivatives exhibit higher antifungal activity than standard drugs like ketoconazole against specific fungi strains. This suggests their potential as novel antifungal agents (Ansari & Khan, 2017).
Insecticidal Properties
Another interesting application area is in the field of agriculture, where these compounds show promising insecticidal properties. For instance, a study by Cong, Jiang, and Cheng (2021) synthesized a derivative of the quinoline-pyrazoline compound that exhibited excellent insecticidal activity against certain pests. This highlights the potential of these compounds in developing new, effective insecticides (Cong, Jiang, & Cheng, 2021).
Propiedades
IUPAC Name |
6-bromo-3-[2-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrClN3O3/c1-40-24-13-10-19(11-14-24)28-18-27(36-37(28)32(39)21-8-5-9-23(34)16-21)30-29(20-6-3-2-4-7-20)25-17-22(33)12-15-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIMEHRDSAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)


![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)
![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)




![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)
